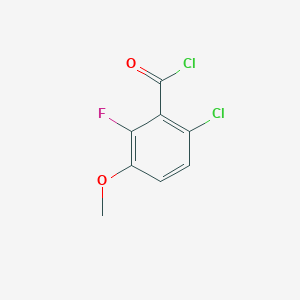

6-Chloro-2-fluoro-3-methoxybenzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-2-fluoro-3-methoxybenzoyl chloride is a chemical compound with the molecular formula C8H5Cl2FO2 . It has a molecular weight of 223.03 and is typically in liquid form . The compound is characterized by its IUPAC name, this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5Cl2FO2/c1-13-5-3-2-4(9)6(7(5)11)8(10)12/h2-3H,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 223.03 .Aplicaciones Científicas De Investigación

Synthesis of Chemical Compounds

- 6-Chloro-2-fluoro-3-methoxybenzoyl chloride is a compound with potential for the synthesis of various other chemical compounds. For instance, one study focused on synthesizing 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride through a series of steps, starting from 2-chloro-6-fluorobenzaldehyde. This synthesis process involved oximation, chlorination, cyclization, hydrolysis, and acyl chlorination, indicating the compound's utility in complex chemical synthesis (Su Wei-ke, 2008).

Chemical Reactivity and Stability

- The compound's reactivity has been explored in various studies. For instance, one research investigated the correlation of the rates of solvolysis of 3,4,5-trimethoxy- and 2,4,6-trichlorobenzoyl chlorides. It highlighted the influence of substituent groups on the rate of solvolysis, providing insights into how the structure of compounds like this compound could affect their reactivity in solvolysis reactions (Kyoung-Ho Park & D. N. Kevill, 2011).

- Another study discussed the ortho effect in solvolyses of dichlorobenzoyl chlorides, examining how substituent groups in positions adjacent to the reaction center influence the reaction kinetics. This research could provide a framework for understanding how modifications to the benzoyl chloride structure, such as in this compound, might impact its behavior in solvolysis reactions (Kyoung-Ho Park & D. N. Kevill, 2012).

Structural Analysis and Properties

- The crystal structure of related compounds has been a subject of research, providing insights into the molecular geometry and potential reactivity. For instance, the crystal structure of 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile was determined to understand the structural conformation and the olefinic bond geometry of the molecule. Such analyses are crucial for predicting the chemical behavior and potential applications of similar compounds (S. Naveen et al., 2006).

Development of Building Blocks

- The compound is also used in the development of key building blocks for larger molecular structures. For example, the Fries rearrangement was used for the scalable synthesis of fluoro building blocks like 3-fluoro-4-methoxybenzoyl chloride. Such building blocks are essential in synthesizing more complex molecules for various applications (S. Yerande et al., 2014).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P310 (immediately call a poison center or doctor if you feel unwell), P260 (do not breathe dust/fume/gas/mist/vapors/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

Propiedades

IUPAC Name |

6-chloro-2-fluoro-3-methoxybenzoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2FO2/c1-13-5-3-2-4(9)6(7(5)11)8(10)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLQATAUZGNYEDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)C(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-fluoro-2-nitroaniline](/img/structure/B2676370.png)

![1-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)-3-morpholinopropan-2-ol hydrochloride](/img/structure/B2676372.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2676376.png)

![2-fluoro-N-[2-(morpholin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2676384.png)